A Comprehensive Technical Guide to the Chemical Structure and Properties of 5-Hexyl-6-methyl-4-pyrimidinol
A Comprehensive Technical Guide to the Chemical Structure and Properties of 5-Hexyl-6-methyl-4-pyrimidinol
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically significant therapeutic agents.[1] This technical guide provides an in-depth analysis of a specific derivative, 5-Hexyl-6-methyl-4-pyrimidinol. While this compound is not extensively documented in public literature, its structure presents a compelling case for investigation based on the established bioactivity of related analogues. This document will elucidate its core chemical structure, including its critical tautomeric nature, propose a robust synthetic pathway, and detail its expected physicochemical and spectroscopic properties. Furthermore, we will provide expert insights into how its unique substitution pattern—specifically the C5-hexyl and C6-methyl groups—may influence its biological activity, thereby framing its potential for future drug discovery and development endeavors.
Molecular Identity and Structural Elucidation
At its core, 5-Hexyl-6-methyl-4-pyrimidinol is a heterocyclic aromatic compound built upon a 1,3-diazine (pyrimidine) ring. The defining features of its structure are the substituents at positions 4, 5, and 6: a hydroxyl group, a hexyl chain, and a methyl group, respectively.
Keto-Enol Tautomerism: A Critical Consideration
A fundamental characteristic of 4-hydroxypyrimidines is their existence in a state of equilibrium between two tautomeric forms: the aromatic alcohol (enol) form, 4-pyrimidinol, and the non-aromatic amide (keto) form, pyrimidin-4(3H)-one.[2] For this specific molecule, the equilibrium is between 5-hexyl-6-methyl-4-pyrimidinol and its tautomer, 5-hexyl-6-methyl-pyrimidin-4(3H)-one. This equilibrium is crucial as the dominant form can be influenced by the solvent, pH, and physical state (solid vs. solution), which in turn dictates the molecule's hydrogen bonding capabilities and potential interactions with biological targets. The keto form is often predominant in solution.
Caption: Keto-enol tautomerism of the title compound.
Chemical Identifiers
The following table summarizes the key identifiers for 5-Hexyl-6-methyl-4-pyrimidinol, providing a standardized basis for its documentation and retrieval from chemical databases.
| Identifier | Value | Source |
| Molecular Formula | C₁₁H₁₈N₂O | PubChem[2] |
| Molecular Weight | 194.27 g/mol | PubChem[2] |
| Monoisotopic Mass | 194.1419 Da | PubChem[2] |
| PubChem CID | 135854968 | PubChem[2] |
| SMILES | CCCCCCC1=C(N=CNC1=O)C | PubChem[2] |
| InChI | InChI=1S/C11H18N2O/c1-3-4-5-6-7-10-9(2)12-8-13-11(10)14/h8H,3-7H2,1-2H3,(H,12,13,14) | PubChem[2] |
| InChIKey | MCTGQFTYMMFWLE-UHFFFAOYSA-N | PubChem[2] |
Physicochemical Properties
The predicted physicochemical properties of 5-Hexyl-6-methyl-4-pyrimidinol provide initial insights into its behavior in biological and chemical systems. The presence of the C5-hexyl group is expected to significantly influence its lipophilicity.
| Property | Predicted Value | Significance |
| XlogP | 2.6 | Indicates good lipophilicity and potential for membrane permeability.[2] |
| Topological Polar Surface Area (TPSA) | 46.01 Ų | Suggests good potential for oral bioavailability.[3] |
| Hydrogen Bond Donors | 2 | The N-H and O-H groups can participate in hydrogen bonding.[3] |
| Hydrogen Bond Acceptors | 4 | The ring nitrogens and oxygen atom can accept hydrogen bonds.[3] |
| Rotatable Bonds | 5 | Relates to conformational flexibility, which can be important for binding to targets.[3] |
Synthesis and Mechanistic Insights
While no specific synthesis for 5-Hexyl-6-methyl-4-pyrimidinol is published, a reliable and versatile method for constructing the substituted 4-pyrimidinol core is the Prinzbach pyrimidine synthesis. This method involves the cyclocondensation of a β-ketoester with an amidine.[4][5] This approach is favored due to the commercial availability of the required precursors and the reaction's high efficiency and predictability.
Proposed Synthetic Workflow
The synthesis would proceed via a base-catalyzed condensation reaction between ethyl 2-acetyloctanoate (the three-carbon fragment) and formamidine (the N-C-N fragment). Sodium ethoxide is a common choice of base, acting to deprotonate the active methylene group of the β-ketoester, initiating the cyclization cascade.
Caption: Proposed synthesis workflow for 5-Hexyl-6-methyl-4-pyrimidinol.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system, incorporating in-process checks and final characterization to ensure the identity and purity of the final product.
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Reagents and Materials:
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Ethyl 2-acetyloctanoate
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Formamidine hydrochloride
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Sodium metal
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Absolute Ethanol
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Diethyl ether
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Glacial Acetic Acid
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Standard laboratory glassware, magnetic stirrer, reflux condenser, and rotary evaporator.
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Step 1: Preparation of Sodium Ethoxide Solution.
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Under an inert atmosphere (e.g., nitrogen), carefully add sodium metal (1.0 eq) in small portions to absolute ethanol at 0°C.
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Allow the mixture to stir until all sodium has dissolved completely. This exothermic reaction must be controlled.
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Step 2: Cyclocondensation Reaction.
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To the freshly prepared sodium ethoxide solution, add formamidine hydrochloride (1.1 eq) and stir for 15 minutes.
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Add ethyl 2-acetyloctanoate (1.0 eq) dropwise to the mixture at room temperature.
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Heat the reaction mixture to reflux and maintain for 6-8 hours.
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In-process check: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting β-ketoester spot has been consumed.
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Step 3: Work-up and Isolation.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the resulting residue in cold water and carefully neutralize the solution to pH ~6-7 with glacial acetic acid.
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The crude product should precipitate upon neutralization. If it oils out, extract the aqueous layer with ethyl acetate (3x).
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Collect the precipitate by filtration or combine and dry the organic extracts over anhydrous sodium sulfate.
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Step 4: Purification and Validation.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
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Dry the purified product under vacuum.
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Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and FTIR spectroscopy. Determine the melting point.
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Spectroscopic Characterization (Expected)
Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule.[6] Based on data from analogous pyrimidine derivatives, the following spectral characteristics are anticipated.[7][8]
| Technique | Expected Characteristic Signals |
| ¹H NMR | δ 7.5-8.5 ppm: (s, 1H) for the C2-H proton of the pyrimidine ring. δ 2.2-2.4 ppm: (s, 3H) for the C6-methyl protons. δ 2.3-2.6 ppm: (t, 2H) for the methylene protons of the hexyl chain adjacent to the ring. δ 1.2-1.6 ppm: (m, 8H) for the internal methylene groups of the hexyl chain. δ 0.8-1.0 ppm: (t, 3H) for the terminal methyl group of the hexyl chain. Broad singlet: for the N-H/O-H proton (position variable, D₂O exchangeable). |
| ¹³C NMR | δ 160-170 ppm: C4 and C6 carbons. δ 145-155 ppm: C2 carbon. δ 105-115 ppm: C5 carbon. δ 15-40 ppm: Carbons of the alkyl chains. |
| FTIR (cm⁻¹) | 3200-3500: N-H stretching (keto form).[8] 2800-3100: C-H stretching (aromatic and aliphatic).[8] 1650-1700: Strong C=O stretching (amide I band, keto form).[8] 1570-1620: C=N stretching in the pyrimidine ring.[8] 1450-1600: C=C and C=N aromatic ring stretching vibrations.[8] |
| Mass Spec. | Expected [M+H]⁺: 195.1492.[2] Fragmentation may involve loss of the hexyl chain. |
Biological Context and Therapeutic Potential
The Influence of Lipophilicity and Alkyl Substitution
The most striking feature of 5-Hexyl-6-methyl-4-pyrimidinol from a drug design perspective is the C5-hexyl group. The addition of such a substantial alkyl chain dramatically increases the molecule's lipophilicity (XlogP of 2.6).[2] This modification has profound implications for its potential biological activity:
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Enhanced Protein Binding: In many enzyme active sites, such as those in kinases and dihydrofolate reductase (DHFR), there are hydrophobic pockets. A C5-alkyl group can occupy these pockets, leading to favorable van der Waals interactions and significantly increased binding affinity and potency.[9] For example, homologation of a C5-methyl to larger alkyl groups in certain antifolates was shown to be conducive to potent hDHFR inhibition.[9]
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Membrane Permeability: Increased lipophilicity can improve the ability of a compound to cross cellular membranes, which is essential for reaching intracellular targets and for oral bioavailability.
Potential as a Kinase Inhibitor
Many 4,6-disubstituted pyrimidines have demonstrated potent inhibitory activity against various protein kinases, which are critical targets in oncology.[4] Kinases have a conserved ATP-binding pocket where the pyrimidine core can act as a "hinge-binder," forming key hydrogen bonds, while the substituents at the C5 and C6 positions explore adjacent hydrophobic regions to achieve potency and selectivity. The structure of 5-Hexyl-6-methyl-4-pyrimidinol is well-suited for this role.
Sources
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- 3. chemscene.com [chemscene.com]
- 4. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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